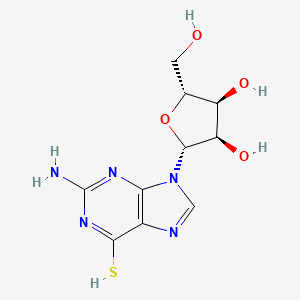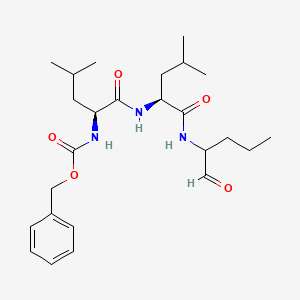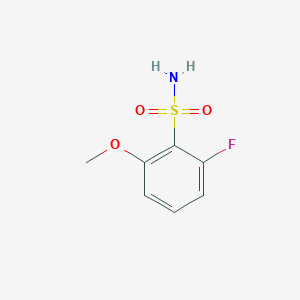
2-Fluoro-6-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxybenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides[_{{{CITATION{{{1{2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl ... - DrugBank Online](https://go.drugbank.com/drugs/DB07845). It features a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a sulfonamide group attached to the benzene ring[{{{CITATION{{{_1{2-fluoro-6-{[2-({2-methoxy-4-(methylsulfonyl)methyl ... - DrugBank Online. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxybenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzenesulfonyl chloride as the starting material[_{{{CITATION{{{_1{2-fluoro-6-{[2-({2-methoxy-4-(methylsulfonyl)methyl ... - DrugBank Online.
Substitution Reaction: The sulfonyl chloride group is substituted with an amine group under basic conditions to form the sulfonamide.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and methanol (CH₃OH) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various derivatives with different substituents at the fluorine or methoxy positions.
Scientific Research Applications
2-Fluoro-6-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzenesulfonamide is compared with other similar compounds, such as:
2-Chloro-6-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
2-Fluoro-6-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of methoxy.
2-Fluoro-6-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of sulfonamide.
These compounds share similarities in their chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
2-fluoro-6-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRRSWTXGCCKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
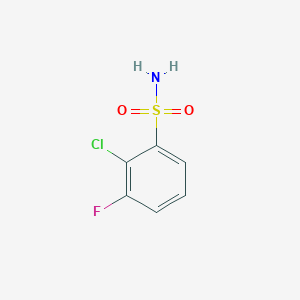
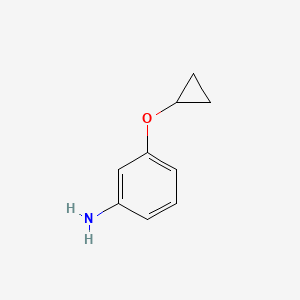
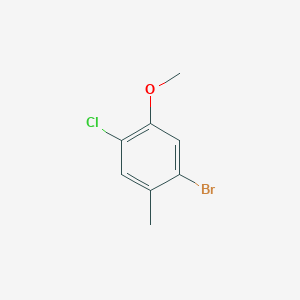
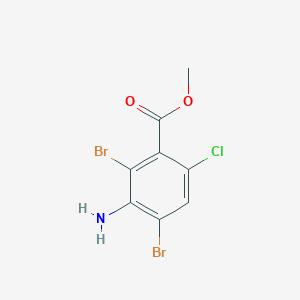
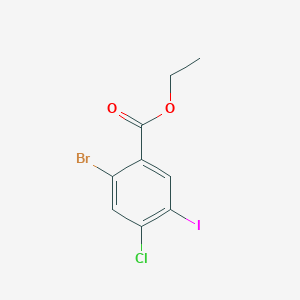
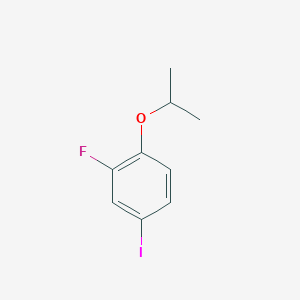
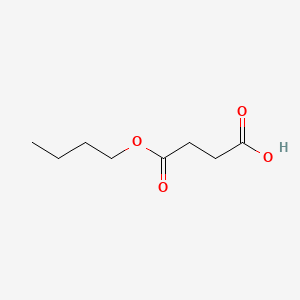
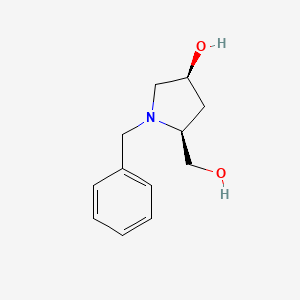



![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)
